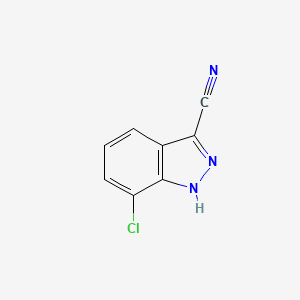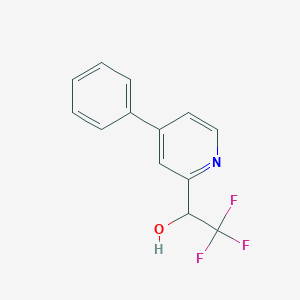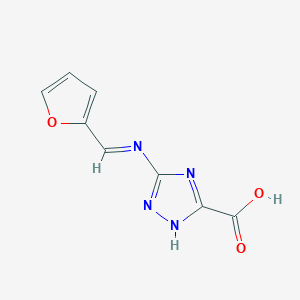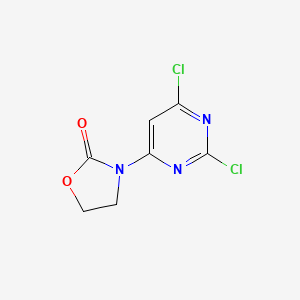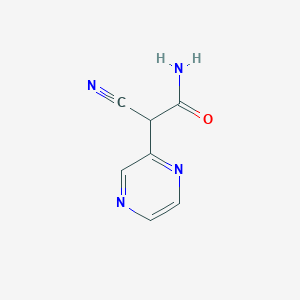
2-Cyano-2-(pyrazin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-2-(pyrazin-2-yl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic chemistry and their potential biological activities. The presence of both the cyano and acetamide functional groups makes this compound a valuable intermediate in the synthesis of various heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(pyrazin-2-yl)acetamide typically involves the reaction of pyrazine-2-carboxylic acid with cyanoacetamide under specific conditions. One common method is the direct treatment of pyrazine-2-carboxylic acid with cyanoacetamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-2-(pyrazin-2-yl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Substitution Reactions: Often performed using nucleophiles like primary amines or thiols in the presence of a catalyst such as triethylamine.
Cyclization Reactions: These reactions may require heating and the use of a solvent like ethanol or acetonitrile.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Cyano-2-(pyrazin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Cyano-2-(pyrazin-2-yl)acetamide is primarily based on its ability to interact with various biological targets. The cyano and acetamide groups can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the compound can undergo metabolic transformations to produce active metabolites that exert specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanoacetamide: A simpler analog that lacks the pyrazinyl group.
2-Cyano-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-Cyano-2-(quinolin-2-yl)acetamide: Contains a quinoline ring, offering different electronic and steric properties.
Uniqueness
2-Cyano-2-(pyrazin-2-yl)acetamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and potential biological activities. The pyrazine ring can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s ability to interact with biological targets.
Eigenschaften
Molekularformel |
C7H6N4O |
|---|---|
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
2-cyano-2-pyrazin-2-ylacetamide |
InChI |
InChI=1S/C7H6N4O/c8-3-5(7(9)12)6-4-10-1-2-11-6/h1-2,4-5H,(H2,9,12) |
InChI-Schlüssel |
JYTFKUVZWPLSQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


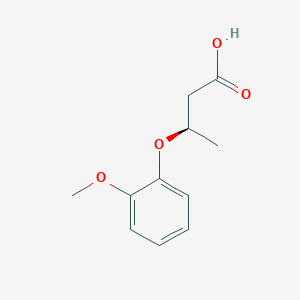
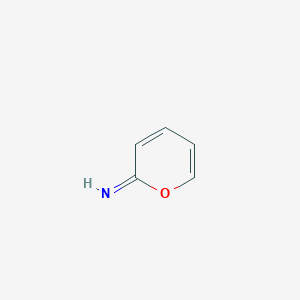

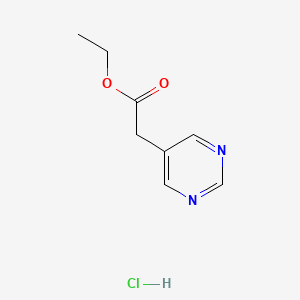
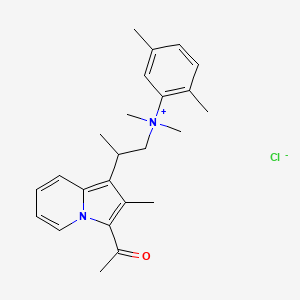
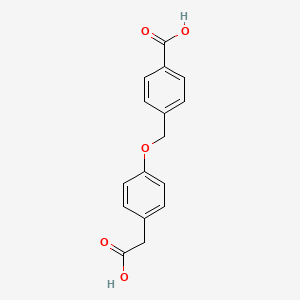


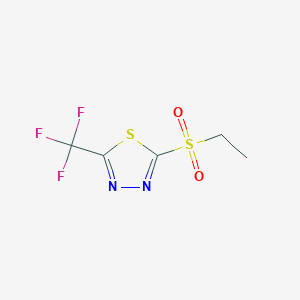
![Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate](/img/structure/B13093526.png)
